molecular formula C7H10N2O3 B2552605 N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide CAS No. 2324515-54-8

N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide

Cat. No. B2552605
M. Wt: 170.168
InChI Key: TUPBGTHEEYPSBY-UHFFFAOYSA-N
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Description

Oxazolidinones are a class of compounds that contain a five-membered heterocyclic ring structure. This ring structure consists of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazolidinones and their derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

Oxazolidinones can be synthesized from 2-amino alcohols and aldehydes or ketones . The reaction involves the formation of a Schiff base followed by cyclization to form the oxazolidinone ring .


Molecular Structure Analysis

The molecular structure of oxazolidinones consists of a five-membered ring with the formula (CH2)3(NH)O . The oxygen and nitrogen atoms are not mutually bonded, which distinguishes oxazolidinones from isoxazolidines .


Chemical Reactions Analysis

Oxazolidinones can undergo a variety of chemical reactions. For example, they can react with alkali metal halides and lithium hydroxide to form other compounds . They can also undergo nucleophilic substitution reactions .

Future Directions

The future research directions for oxazolidinone compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, some oxazolidinone derivatives are being investigated for their antithrombotic properties .

properties

IUPAC Name

N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-6(10)8-3-5-4-12-7(11)9-5/h2,5H,1,3-4H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPBGTHEEYPSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1COC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide

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